molecular formula C12H16ClF2N B1435797 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2059931-95-0

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No.: B1435797
CAS No.: 2059931-95-0
M. Wt: 247.71 g/mol
InChI Key: VNZVEJFJPOABDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H15F2N·HCl. It is known for its unique structure, which includes a pyrrolidine ring substituted with a difluorophenyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and pyrrolidine moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(3,4-difluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZVEJFJPOABDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Reactant of Route 2
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Reactant of Route 3
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Reactant of Route 4
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Reactant of Route 5
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Reactant of Route 6
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.